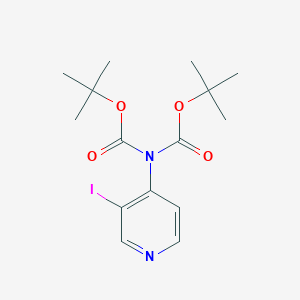

3-iodopyridin-4-di-Boc-amine

Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine and its derivatives are cornerstone heterocyclic compounds in modern chemistry, playing a pivotal role in medicinal and materials science. tandfonline.comnih.gov Structurally analogous to benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen group, the pyridine ring is a key component in numerous natural products and synthetic pharmaceuticals. tandfonline.comglobalresearchonline.net The presence of the nitrogen atom imparts unique properties, including basicity and the ability to engage in hydrogen bonding, which are crucial for biological activity. tandfonline.com Consequently, pyridine derivatives exhibit a vast spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic activities. nih.govnih.govimist.ma Their versatility also extends to applications in agrochemicals and as chemosensors for detecting various ions and neutral molecules. tandfonline.comglobalresearchonline.net The continuous demand for novel therapeutic agents and functional materials ensures that pyridine chemistry remains a vibrant and essential area of research. nih.gov

The Role of Halogenation in Pyridine Functionalization

Halogenation is a fundamental strategy for the functionalization of pyridine rings. nih.gov Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution can be challenging and often requires harsh conditions, such as high temperatures and strong acids, which may not be compatible with sensitive functional groups. nsf.govchemrxiv.org Installing a halogen atom onto the pyridine scaffold serves as a crucial synthetic handle, enabling a wide array of subsequent transformations. nih.govalfa-chemistry.com Halopyridines are key intermediates that allow chemists to diversify molecular structures through cross-coupling reactions, building complexity and exploring structure-activity relationships in drug discovery and agrochemical development. nih.govnsf.gov Overcoming the challenges of regioselectivity, particularly for functionalizing the 3-position, has been a long-standing goal, leading to innovative methods like ring-opening/closing sequences via Zincke imine intermediates to achieve selective halogenation under milder conditions. nih.govthieme-connect.com

Among the halogens, iodine holds a special strategic position in the functionalization of pyridine rings. The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in common palladium-catalyzed cross-coupling reactions. This high reactivity allows iodopyridines to serve as excellent substrates for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Iodopyridines are valuable building blocks in reactions such as the Suzuki and Sonogashira couplings, which are staples in the synthesis of complex organic molecules. The iodine substituent can be readily replaced by a wide variety of groups, making 3-iodopyridines versatile precursors for pharmaceuticals and agrochemicals. guidechem.comcymitquimica.com Furthermore, the interaction between iodine and pyridine can lead to the formation of stable molecular complexes and, in polar solvents, ionic species, a property that can be exploited in various chemical processes. acs.org

Amine Protection Strategies in Complex Molecule Synthesis

In the synthesis of complex organic molecules that often involves multiple steps, the reactivity of certain functional groups can interfere with desired transformations. Amines are a prime example; being both nucleophilic and basic, they can participate in unwanted side reactions. mychemblog.com To prevent this, chemists employ "protecting groups" to temporarily block the amine's reactivity. mychemblog.com This strategy involves converting the amine into a less reactive derivative, such as a carbamate (B1207046) or an amide, which is stable to a specific set of reaction conditions. After the desired transformations on other parts of the molecule are complete, the protecting group is removed to regenerate the free amine. This protection-deprotection sequence is a fundamental concept in organic synthesis, particularly in the assembly of peptides, natural products, and pharmaceuticals. mychemblog.com

The tert-butoxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide synthesis. fishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base. jkchemical.comwikipedia.org The resulting N-Boc protected amine, a type of carbamate, is highly stable under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation reactions, to which many other protecting groups are labile. wikipedia.orgresearchgate.net

The key advantage of the Boc group is its ease of removal under mild acidic conditions. ontosight.ai Treatment with acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or hydrogen chloride (HCl) in methanol, efficiently cleaves the Boc group to release the free amine and byproducts like carbon dioxide and tert-butanol. jkchemical.comchemistrysteps.comwikipedia.org This acid-lability allows for selective deprotection in the presence of other protecting groups (like Fmoc or Cbz) that are removed under different conditions, a concept known as orthogonality. wikipedia.orgmasterorganicchemistry.com

The table below summarizes typical conditions for the protection and deprotection of amines using the Boc group.

| Transformation | Reagents | Typical Solvents | Conditions |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP, NaHCO₃, Et₃N) | THF, Acetonitrile, Water, Dichloromethane | Room temperature or moderate heat (e.g., 40°C) |

| Boc Deprotection | Strong Acid (e.g., Trifluoroacetic Acid, HCl) | Dichloromethane, Methanol, Ethyl Acetate (B1210297) | Room temperature |

This table presents generalized conditions. Specific protocols may vary based on the substrate. fishersci.co.ukjkchemical.comwikipedia.org

Overview of Research Efforts on 3-Iodopyridin-4-di-Boc-amine within the Chemical Literature

The specific compound, this compound (CAS Number: 1615246-32-6), is a highly specialized derivative within the family of functionalized pyridines. chemshuttle.com While extensive, peer-reviewed studies focusing solely on this di-protected molecule are not widely available in the literature, its synthesis and utility can be understood by examining its precursors and the principles of amine protection.

The parent compound, 3-iodopyridin-4-amine, is a known intermediate used in medicinal chemistry. guidechem.comcymitquimica.comchemimpex.com Its synthesis often starts from 3-aminopyridine, which is first protected with a single Boc group to form N-Boc-3-aminopyridine. nih.gov This carbamate then acts as a directing group for lithiation at the 4-position, followed by quenching with an iodine source to yield N-Boc-3-amino-4-iodopyridine. nih.gov

From this mono-Boc precursor, the synthesis of this compound would logically proceed through a second Boc protection step. While a primary N-Boc amine is generally non-nucleophilic, further deprotonation with a strong base followed by reaction with Boc anhydride (B1165640) can install a second Boc group. This forms a di-tert-butyl-iminodicarboxylate moiety, effectively removing the N-H proton and rendering the nitrogen center even less nucleophilic and non-basic. Such di-Boc protection can be advantageous in contexts requiring extremely robust protection of the amine functionality against particularly strong reagents or to influence the stereochemical outcome of nearby reactions. The removal of both Boc groups would typically require the standard acidic conditions used for mono-Boc deprotection.

The table below outlines the properties of the parent amine and its mono-Boc protected derivative, which are the direct precursors to this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3-Iodopyridin-4-amine | C₅H₅IN₂ | 220.01 | White to almost white crystalline powder | Not consistently reported |

| N-Boc-3-Amino-4-iodopyridine | C₁₀H₁₃IN₂O₂ | 320.13 | Pale yellow solid | 87–88 |

Data sourced from references cymitquimica.comnih.gov.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-iodopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21IN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-7-8-17-9-10(11)16/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREPPKQFXCBYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=NC=C1)I)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Synthetic Methodologies for 3 Iodopyridin 4 Di Boc Amine

Strategic Disconnections and Identification of Precursors

A logical retrosynthetic analysis of 3-iodopyridin-4-di-Boc-amine involves two primary disconnections. The first disconnection is at the C-I bond, suggesting a precursor in the form of N,N-di-Boc-4-aminopyridine, which can then undergo regioselective iodination at the 3-position. The second disconnection is at the N-Boc bonds, leading back to 3-iodo-4-aminopyridine. However, the former approach is often more synthetically feasible as the di-Boc protected amino group can act as a directing group and modulate the reactivity of the pyridine (B92270) ring.

This leads to the identification of two key precursors:

A suitable 4-aminopyridine (B3432731) derivative.

A Boc-protection agent, typically di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The primary synthetic challenge lies in achieving the desired 3-iodo substitution pattern on the 4-aminopyridine scaffold.

Consideration of Pyridine Building Blocks with Pre-existing Functionality

An alternative strategy involves starting with a pyridine building block that already possesses some of the required functionalities. For instance, commencing with 3-aminopyridine allows for initial N-protection, followed by directed halogenation at the 4-position, and subsequent functional group manipulations. While this approach may seem more convoluted, it can offer advantages in terms of regiochemical control. For example, the carbamate (B1207046) group in N-Boc-3-aminopyridine can serve as a directing group for lithiation at the 4-position, followed by electrophilic halogenation.

N,N-Di-Boc Protection of 4-Aminopyridine Derivatives

The protection of the primary amino group in 4-aminopyridine with two tert-butoxycarbonyl (Boc) groups is a crucial step to modulate its electronic properties and to facilitate subsequent reactions.

Reagents and Reaction Conditions for Bis-Boc Protection of Primary Amines

The N,N-di-Boc protection of primary amines is typically achieved using an excess of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. Common bases include sodium hydroxide, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (DMAP). The reaction is generally carried out in a variety of solvents such as water, tetrahydrofuran (THF), acetonitrile, or dichloromethane (B109758). fishersci.co.uk

For the specific case of aminopyridines, a patent describes a method involving the dissolution of 4-aminopyridine in dichloromethane, followed by the addition of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBT (hydroxybenzotriazole), TEA, and Boc₂O at room temperature. google.comgoogle.com Another approach involves the simple stirring of 4-aminopyridine with di-tert-butyl dicarbonate in acetonitrile at room temperature. nih.gov

| Reagent/Catalyst | Base | Solvent | Temperature | Yield | Reference |

| Boc₂O | TEA, EDCI, HOBT | Dichloromethane | Room Temp | 90% | google.comgoogle.com |

| Boc₂O | - | Acetonitrile | Room Temp | >95% | nih.gov |

| Boc₂O | DMAP | Acetonitrile/Water | Not specified | High | fishersci.co.uk |

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yields and selectivity for the di-Boc protected product over the mono-Boc adduct can be challenging. The reaction conditions, including the stoichiometry of reagents, choice of base and solvent, and reaction temperature, play a significant role. For instance, the use of EDCI and HOBT as activating agents in conjunction with a base can enhance the efficiency and selectivity of the di-Boc protection. google.comgoogle.com The ratio of mono- to di-Boc product can be influenced by the reaction time and the amount of Boc₂O used.

Furthermore, catalyst-free methods under aqueous conditions have been reported for the N-tert-butyloxycarbonylation of amines, which can offer a greener and more efficient alternative, often preventing the formation of side products. nih.gov Molecular iodine has also been shown to be an effective catalyst for the N-Boc protection of a wide range of amines under solvent-free conditions, providing high yields in short reaction times. organic-chemistry.org

Orthogonal Protection Strategies in Polyfunctional Pyridine Systems

In more complex syntheses involving polyfunctional pyridine systems, orthogonal protection strategies are essential. jocpr.comnih.gov Orthogonal protecting groups are those that can be removed under distinct conditions without affecting other protecting groups present in the molecule. jocpr.comfiveable.me For example, while the Boc group is acid-labile, other protecting groups such as the fluorenylmethyloxycarbonyl (Fmoc) group (base-labile) or benzyl (Bzl) group (removable by hydrogenolysis) could be employed to protect other functionalities on the pyridine ring or its substituents. This allows for the selective deprotection and subsequent reaction at different sites of the molecule in a controlled manner. The choice of an orthogonal protection strategy is critical in multi-step syntheses to avoid undesired side reactions and to ensure the successful construction of the target molecule. nih.gov

Regioselective Iodination of Pyridine Rings at the 3-Position

The introduction of an iodine atom at the 3-position of the N,N-di-Boc-4-aminopyridine ring is the final key step in the synthesis. The bulky and electron-donating di-Boc-amino group at the 4-position significantly influences the regioselectivity of electrophilic substitution.

Several methods for the regioselective iodination of pyridine and related heterocycles have been developed. A radical-based direct C-H iodination protocol has been shown to be effective for the C3 selective iodination of quinolines and pyridones. rsc.org This approach often involves the use of an oxidant, such as potassium persulfate (K₂S₂O₈), and a source of iodine, like sodium iodide. rsc.org Another study reports a metal-free, molecular iodine-mediated C3 iodination of quinolines, which is believed to proceed through a radical intermediate. nih.gov

Direct C-H Iodination Approaches

Direct C-H iodination involves the substitution of a hydrogen atom on the pyridine ring with iodine. The di-Boc-amine group at the 4-position is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the ortho positions (C3 and C5).

Radical-based C-H iodination protocols have been developed for various heterocycles, including pyridines. rsc.orgrsc.org These methods can achieve iodination at the C3 and C5 positions. rsc.orgrsc.org However, controlling the regioselectivity between the C3 and C5 positions on a symmetrically activated substrate like 4-di-Boc-aminopyridine can be challenging. The steric bulk of the di-Boc group might offer some directive influence, potentially favoring the less hindered C3 position, but a mixture of isomers is a likely outcome.

Directed Ortho-Metalation (DoM) Strategies for Pyridine Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The method relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org Amide and carbamate functionalities are known to be effective DMGs. organic-chemistry.org

In the context of this compound, the di-Boc-amine group can serve as a DMG. For 4-substituted pyridines, a DMG directs lithiation to the C3 position. uwindsor.caharvard.edu The general process would involve treating 4-di-Boc-aminopyridine with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate the 3-lithiated intermediate. This intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom at the C3 position.

However, a significant complication arises with this approach. It has been reported that N,N-di-tert-butoxycarbonylpyridin-4-amines undergo rearrangement to tert-butyl 4-(tert-butoxycarbonylamino)nicotinates when treated with LDA in THF. researchgate.net This anionic Fries-type rearrangement presents a competing pathway that could severely limit the yield of the desired 3-iodinated product, making the DoM strategy potentially unviable for this specific substrate.

Electrophilic Iodination Reagents and Mechanistic Considerations

Given the electron-rich nature of the 4-di-Boc-aminopyridine ring, direct electrophilic iodination is a plausible synthetic route. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A variety of reagents can be employed for this transformation, each with different reactivities and handling requirements. acsgcipr.orgmdpi.com

The key challenge in this approach is achieving regioselectivity. The activating di-Boc-amine group directs incoming electrophiles to the C3 and C5 positions. However, successful examples of regioselective electrophilic halogenation ortho to an amino group on a pyridine ring exist. For instance, 2-chloropyridin-4-amine undergoes iodination with iodine monochloride (ICl) to furnish the 3-iodo product, demonstrating that substitution ortho to the activating amino group is feasible. chemicalbook.com The steric hindrance imposed by the two bulky Boc groups may play a crucial role in directing the electrophile preferentially to the C3 position over the C5 position.

| Reagent/System | Description |

|---|---|

| Molecular Iodine (I₂) with an Oxidant | I₂ is a mild electrophile; its reactivity is enhanced by oxidants like H₂O₂, AgNO₃, or NaIO₄, which generate a more potent electrophilic iodine species (I⁺). acsgcipr.orgnih.gov |

| N-Iodosuccinimide (NIS) | A common, easy-to-handle source of electrophilic iodine. It is often used with a catalytic amount of a strong acid like trifluoroacetic acid to increase its reactivity. acsgcipr.org |

| Iodine Monochloride (ICl) | A highly reactive interhalogen compound that serves as a potent source of I⁺. It readily iodinates activated aromatic systems. chemicalbook.com |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIDMH) | Another stable and solid N-iodo reagent used for electrophilic iodination. acsgcipr.org |

Catalytic Systems for Pyridine Halogenation

Transition-metal catalysis offers another avenue for the C-H functionalization of pyridines. Palladium-catalyzed C-H iodination using molecular iodine as the oxidant has been developed for various heterocycles, including pyridines. nih.gov These reactions often rely on a directing group to achieve regioselectivity. The nitrogen of the di-Boc-amine group could potentially serve as a weakly coordinating directing group to guide the catalyst to the C3 position.

Sequential Synthesis Pathways for this compound

The timing of the iodination and protection steps is a critical strategic decision in the synthesis of this compound. Two primary sequential pathways can be considered: protection followed by halogenation, or halogenation followed by protection.

Order of Functional Group Introduction: Protection Prior to Halogenation versus Halogenation Prior to Protection

Pathway 1: Protection Prior to Halogenation

This strategy involves the initial synthesis of 4-di-Boc-aminopyridine from 4-aminopyridine, followed by iodination at the C3 position. The protection step is typically achieved by reacting 4-aminopyridine with an excess of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP). mychemblog.comresearchgate.net

Pros: This route begins with a simple, commercially available starting material (4-aminopyridine).

Cons: This pathway subjects the fully assembled and activated 4-di-Boc-aminopyridine to the iodination step. As discussed, this presents significant challenges, including potential lack of regioselectivity in electrophilic iodination and a likely rearrangement side reaction under DoM conditions. researchgate.net

Pathway 2: Halogenation Prior to Protection

This alternative approach begins with a 4-aminopyridine derivative that is already iodinated at the 3-position, namely 4-amino-3-iodopyridine. This intermediate is then subjected to di-Boc protection to yield the final product.

Pros: This sequence avoids the regioselectivity and rearrangement problems associated with iodinating the activated di-Boc protected substrate. The final protection step is expected to be a more straightforward transformation.

Cons: The synthesis of the starting material, 4-amino-3-iodopyridine, is more complex than simply purchasing 4-aminopyridine.

| Synthetic Pathway | Key Steps | Advantages | Disadvantages |

|---|

| Protection First | 1. 4-Aminopyridine + (Boc)₂O → 4-di-Boc-aminopyridine 2. Iodination (Electrophilic or DoM) → Product | Simple starting material. | High risk of poor regioselectivity (C3 vs. C5). Potential for rearrangement under DoM conditions. researchgate.net | | Halogenation First | 1. Synthesis of 4-amino-3-iodopyridine 2. 4-Amino-3-iodopyridine + (Boc)₂O → Product | Circumvents regioselectivity and rearrangement issues. Final step is a reliable protection reaction. | Requires a more complex, multi-step synthesis of the starting material. |

Compatibility of Synthetic Conditions with the Boc Protecting Group and Aryl Iodide Moiety

The stability of the functional groups under the proposed reaction conditions is paramount for a successful synthesis.

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is known to be stable under most basic and nucleophilic conditions. organic-chemistry.orgresearchgate.net This makes it compatible with the strongly basic environment of directed ortho-metalation and the conditions for its own installation using (Boc)₂O and a base. mychemblog.com However, the Boc group is labile under acidic conditions. organic-chemistry.orgchemistrysteps.comwikipedia.org Therefore, any electrophilic iodination protocol that requires strong acids would be incompatible with the "protection first" strategy, as it would cause premature deprotection.

Aryl Iodide Moiety: The carbon-iodine bond is generally stable and robust. It is compatible with the basic conditions required for Boc protection. It would also withstand the strongly basic organolithium reagents used in DoM. Furthermore, the aryl iodide bond is stable to the acidic conditions often used for Boc group removal, should any subsequent deprotection be necessary.

Purification and Isolation Techniques for Advanced Pyridine Intermediates

The isolation of highly pure this compound and related advanced pyridine intermediates from complex reaction mixtures is critical for their subsequent use in multi-step syntheses. A variety of techniques, ranging from standard laboratory procedures to more advanced chromatographic methods, are employed to achieve the requisite purity. The choice of method depends on the scale of the reaction, the physicochemical properties of the target compound, and the nature of the impurities.

Following synthesis, a typical work-up procedure often involves quenching the reaction with a suitable reagent, such as a saturated sodium thiosulfate solution, to remove any unreacted iodine. nih.govmdpi.com This is commonly followed by liquid-liquid extraction, using solvents like ethyl acetate (B1210297) to transfer the desired product from an aqueous phase to an organic phase, which is then dried and concentrated. mdpi.com

Column Chromatography

Flash column chromatography over silica gel is the most prevalent technique for the purification of substituted pyridine derivatives. mdpi.comnih.gov The separation relies on the differential adsorption of the target compound and impurities onto the stationary phase.

Solvent Systems (Eluents): The choice of mobile phase is crucial for effective separation. A common approach is to use a gradient of ethyl acetate in hexanes (or petroleum ether), which allows for the elution of compounds with varying polarities. mdpi.comnih.gov For N-Boc protected aminopyridines, column chromatography is a standard purification step. google.com In cases involving basic pyridine nitrogen, the addition of a small amount of a tertiary amine like triethylamine to the eluent can prevent peak tailing and improve resolution. nih.gov A highly specific solvent system comprising 3% ethyl acetate, 3% triethylamine, 3% benzene (B151609), and 91% hexanes has been utilized for purifying closely related N-substituted 3-amino-4-halopyridines. nih.gov For other halogenated heterocycles, a mixture of dichloromethane and methanol has also proven effective. nih.gov

Recrystallization

For obtaining highly pure, crystalline solids, recrystallization is a valuable and scalable technique. An example of this method involves dissolving the crude product in a suitable solvent, such as methanol, potentially with the addition of activated charcoal to remove colored impurities. google.com The solution is then heated, filtered while hot to remove insoluble materials, and allowed to cool slowly, inducing the crystallization of the pure compound. google.com This method was successfully used to purify N-Boc-3-aminopyridine on a large scale without the need for chromatography. nih.gov

Advanced and Specialized Techniques

Beyond standard chromatography and recrystallization, more sophisticated methods can be applied for challenging separations.

Solid-Phase Extraction (SPE): SPE offers a rapid and selective method for purifying pyridine compounds. Phenylboronic acid (PBA)-functionalized silica has been used as a solid phase to selectively retain pyridine derivatives while impurities are washed away. jti.com In this method, methyl t-butyl ether (MTBE) can be used as a washing solvent to retain the pyridines on the cartridge, which are then eluted near-quantitatively with methanol. jti.com This technique is effective for removing high-content components like nicotine and polyols from complex mixtures to isolate trace pyridine compounds. jti.com

pH-Zone-Refining Counter-Current Chromatography (CCC): This is a liquid-liquid chromatographic technique particularly suited for separating ionizable compounds like pyridine derivatives. nih.gov The method relies on the partitioning of the analytes between two immiscible liquid phases based on their pKa values. For the separation of novel pyridine derivatives, a two-phase solvent system of methyl tert-butyl ether-tetrahydrofuran-water has been employed. nih.gov Triethylamine is added to the organic stationary phase as a retainer, while hydrochloric acid is used in the aqueous mobile phase as an eluter, creating a pH gradient that resolves the components into sharp zones. nih.gov This technique has been shown to yield pyridine derivatives with purity levels exceeding 98%. nih.gov

The following table summarizes the key purification techniques applicable to advanced pyridine intermediates.

| Technique | Stationary/Solid Phase | Mobile Phase/Solvents | Application Notes |

| Flash Column Chromatography | Silica Gel | Gradients of Ethyl Acetate/Hexanes | A widely used, versatile method for purifying a range of substituted pyridines. mdpi.comnih.gov |

| Flash Column Chromatography | Silica Gel | Dichloromethane/Methanol | Effective for iodinated pyrimidine derivatives. nih.gov |

| Flash Column Chromatography | Silica Gel | 3% Ethyl Acetate: 3% Triethylamine: 3% Benzene: 91% Hexanes | A specialized system for improving the resolution of N-substituted 3-amino-4-halopyridines. nih.gov |

| Recrystallization | Not Applicable | Methanol (with optional activated charcoal) | Used for obtaining high-purity crystalline solids and is suitable for large-scale purification. nih.govgoogle.com |

| Solid-Phase Extraction (SPE) | Phenylboronic Acid (PBA) Silica | Wash: Methyl t-butyl ether (MTBE); Elution: Methanol | Provides rapid, selective purification and removal of pyridine compounds from complex matrices. jti.com |

| pH-Zone-Refining CCC | Liquid (e.g., MTBE-THF-Water organic phase with Triethylamine) | Liquid (e.g., MTBE-THF-Water aqueous phase with HCl) | An advanced technique for high-purity separation of ionizable pyridine derivatives based on their pKa values. nih.gov |

Reactivity and Derivatization Chemistry of 3 Iodopyridin 4 Di Boc Amine

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive site on the 3-iodopyridin-4-di-Boc-amine molecule for palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than C-Br or C-Cl bonds, facilitating oxidative addition to a Pd(0) center, which is typically the rate-determining step in the catalytic cycle. whiterose.ac.uk The electron-deficient character of the pyridine (B92270) ring further enhances the rate of oxidative addition. However, the bulky di-Boc protecting group ortho to the iodine atom introduces considerable steric hindrance, which can impede the approach of the palladium catalyst and subsequent steps in the catalytic cycle. This steric challenge is a critical factor in selecting an appropriate catalytic system.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds, and the aryl iodide moiety of this compound makes it a prime candidate for such transformations.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a premier method for forming biaryl and aryl-alkenyl bonds. whiterose.ac.uk For this compound, this reaction would enable the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 3-position.

The reaction is expected to proceed by the established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk The key challenge is the steric hindrance imposed by the ortho-di-Boc-amino group. This bulk can slow down both the oxidative addition and the subsequent transmetalation step. To overcome this, highly active and sterically demanding ligands are typically required. Buchwald's biaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos) are known to be highly effective for coupling sterically hindered and electron-poor heterocyclic halides. organic-chemistry.org These ligands promote the formation of monoligated, highly reactive L-Pd(0) species that can more readily access the sterically encumbered C-I bond.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Structurally Similar Iodopyridines (Note: These are illustrative conditions and would require optimization for this compound.)

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 |

| Pd(PPh₃)₄ | (none) | K₂CO₃ | DME/H₂O | 80 |

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, providing a direct route to arylalkynes. lookchem.comgelest.com Applying this to this compound would yield 3-alkynyl-4-di-Boc-aminopyridine derivatives, which are valuable intermediates for pharmaceuticals and materials science.

The classic Sonogashira protocol uses a palladium catalyst and a copper(I) co-catalyst. rsc.org The steric hindrance from the di-Boc group is again a major consideration. While the C-I bond is highly reactive, the bulk may slow the reaction. Copper-free Sonogashira conditions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts and are often effective for sensitive substrates. nih.gov These systems often rely on highly active palladium/phosphine ligand complexes and an amine base. For sterically demanding substrates, specific ligands that can accelerate the catalytic cycle are crucial. gelest.combeilstein-journals.org

Table 2: Representative Conditions for Sonogashira Coupling of Structurally Similar Iodopyridines (Note: These are illustrative conditions and would require optimization for this compound.)

| Catalyst System | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | Room Temp - 60 | |

| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 80-100 |

| Pd(OAc)₂ / P(t-Bu)₃ | i-Pr₂NH | DMF | Room Temp |

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. acs.orgrug.nl While this compound already possesses an amino group, this reaction could be used to introduce a different amine at the 3-position after a hypothetical transformation of the existing amino group. More relevantly, understanding the principles of this reaction is key to controlling selectivity in complex molecules.

The reaction of an iodopyridine is generally efficient due to the high reactivity of the C-I bond. The electron-deficient nature of the pyridine ring can facilitate the reaction. However, the substrate is an aminopyridine derivative itself, which can pose challenges. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. organic-chemistry.org The choice of a suitable ligand is critical to prevent catalyst deactivation and to facilitate the reductive elimination step, which forms the C-N bond. Biaryl phosphine ligands have demonstrated broad utility in the amination of challenging heteroaryl halides. researchgate.netresearchgate.net

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Structurally Similar Iodopyridines (Note: These are illustrative conditions and would require optimization for a related transformation.)

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 |

The Heck reaction forms a substituted alkene by coupling an organic halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org This reaction would allow for the introduction of a variety of vinyl groups at the 3-position of the pyridine ring.

The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org For electron-deficient halides like this compound, the oxidative addition step is expected to be fast. The regioselectivity of the alkene insertion and the efficiency of the β-hydride elimination can be controlled by the choice of ligands and reaction conditions. Cationic palladium intermediates are often proposed in Heck reactions with electron-poor halides. The use of phosphine ligands is common, although ligand-free systems using palladium acetate (B1210297) under specific conditions have also been reported, particularly for reactive aryl iodides. eiu.edu Intramolecular versions of the Heck reaction are also powerful for constructing fused ring systems. acs.org

Table 4: Representative Conditions for Heck Reaction of Structurally Similar Iodopyridines (Note: These are illustrative conditions and would require optimization for this compound.)

| Catalyst Precursor | Ligand/Additive | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile | 80-120 |

| PdCl₂(PPh₃)₂ | (none) | K₂CO₃ | DMF | 100 |

| Pd(OAc)₂ | (none) / TBAC | NaOAc | DMA | 120-140 |

The successful derivatization of this compound via palladium-catalyzed cross-coupling hinges on the careful optimization of the catalytic system. The primary challenges posed by this substrate are:

Steric Hindrance : The ortho-di-Boc-amino group significantly impedes access to the reaction center.

Catalyst Inhibition : The pyridine nitrogen lone pair can coordinate to the palladium catalyst, reducing its activity.

To address these challenges, modern catalytic systems employing bulky, electron-rich phosphine ligands are the preferred choice.

Ligand Selection : Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos (developed by the Buchwald group) are designed to be both bulky and electron-rich. The bulk favors the formation of highly reactive, monoligated Pd(0) species, which can more easily navigate sterically congested environments. The electron-donating nature of these ligands accelerates the rate-limiting oxidative addition and the final reductive elimination step. For aminopyridine substrates, these ligands help prevent the formation of stable, off-cycle palladium-pyridine complexes. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands that can stabilize the palladium catalyst and promote high turnover numbers, even with challenging substrates.

Palladium Precursor : While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors, pre-formed palladium-ligand complexes (precatalysts) can offer improved activity and reproducibility. These precatalysts ensure the formation of the desired active catalytic species in solution.

Base and Solvent : The choice of base and solvent is also critical. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often used in Suzuki reactions, while stronger bases like NaOt-Bu are common in Buchwald-Hartwig aminations. The solvent (e.g., toluene, 1,4-dioxane, DMF, t-BuOH) must be chosen to ensure solubility of all components and stability of the catalytic species at the required reaction temperature.

Ultimately, a screening approach, varying the ligand, base, and solvent, would be necessary to identify the optimal conditions for each specific cross-coupling reaction with this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings. In pyridines, the ring nitrogen atom is electron-withdrawing, which activates the positions ortho (C2, C6) and para (C4) to nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. stackexchange.compearson.com

Influence of Electronic and Steric Effects on SNAr Reactivity at C3

The feasibility of an SNAr reaction at the C3 position of this compound is significantly hindered by a combination of adverse electronic and steric factors.

Steric Effects: The N,N-di-tert-butoxycarbonyl (di-Boc) amine moiety is exceptionally large. This significant steric bulk physically obstructs the approach of a nucleophile to the adjacent C3 carbon atom. rsc.org This steric hindrance dramatically increases the activation energy for the formation of the required tetrahedral intermediate, making the reaction kinetically unfavorable.

Considering these combined electronic and steric constraints, a direct SNAr reaction at the C3 position of this compound is considered an improbable transformation under standard SNAr conditions.

Scope of Nucleophiles for Pyridine Functionalization

While direct SNAr at the C3 position of the title compound is unlikely, the general scope of nucleophiles employed in favorable pyridine SNAr reactions is broad. For these reactions to occur, the pyridine ring typically requires activation by electron-withdrawing groups and a leaving group at an activated position (C2, C4, or C6). Common nucleophiles that have been successfully used in the functionalization of appropriately substituted halopyridines include:

N-Nucleophiles: Primary and secondary amines, anilines, and various nitrogen-containing heterocycles. acs.orgd-nb.info

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides.

S-Nucleophiles: Thiolates.

These reactions often require elevated temperatures or the use of catalysts to proceed efficiently. acs.orgd-nb.info However, for this compound, alternative synthetic strategies are necessary to achieve functionalization at the C3 position.

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Trapping

A highly effective and synthetically valuable pathway for the functionalization of this compound is the metal-halogen exchange reaction. This method is one of the most powerful tools for the regioselective formation of aryl organometallic compounds from aryl halides. ub.edu The carbon-iodine bond is particularly susceptible to this transformation. arkat-usa.org

The reaction involves treating the iodo-compound with a strong organometallic base, typically an organolithium reagent (e.g., n-BuLi, s-BuLi) or a magnesium-based reagent like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride. znaturforsch.comarkat-usa.org This process rapidly and selectively replaces the iodine atom with a metal (lithium or magnesium), generating a highly reactive organometallic intermediate at the C3 position. This intermediate, a potent nucleophile, can then be "trapped" by reacting it with a wide variety of electrophiles to install a new functional group. clockss.orgyoutube.com

The general scheme for this two-step process is as follows:

Metal-Halogen Exchange: Formation of the C3-lithiated or C3-magnesiated pyridine.

Electrophilic Trappping: Reaction of the organometallic intermediate with an electrophile (E+).

The table below summarizes the scope of this methodology by listing various classes of electrophiles and the corresponding products formed.

| Electrophile Class | Specific Example | Resulting Functional Group at C3 |

|---|---|---|

| Aldehydes/Ketones | Benzaldehyde | Secondary Alcohol |

| Carbon Dioxide | CO2 (gas or dry ice) | Carboxylic Acid |

| Amides | N,N-Dimethylformamide (DMF) | Aldehyde |

| Borates | Triisopropyl borate (B1201080) B(Oi-Pr)3 | Boronic Acid/Ester |

| Disulfides | Diphenyl disulfide (PhSSPh) | Thioether |

| Alkyl Halides | Methyl iodide (CH3I) | Methyl Group |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl Group |

Transformations Involving the N,N-Di-Boc-Amine Moiety

The N,N-di-Boc-amine group is primarily a protecting group for the C4-amino functionality. Its removal, or selective transformation, is a key step in elaborating the molecular structure.

Selective Deprotection Strategies for the N,N-Di-Boc Amine

The two tert-butoxycarbonyl (Boc) groups on the nitrogen atom can be removed either simultaneously or sequentially, depending on the reaction conditions. The selective removal of one Boc group to furnish the mono-protected N-Boc-amine is a valuable transformation, as the remaining Boc group can be used for further synthetic manipulations or removed at a later stage.

Acid-Mediated Cleavage (e.g., Trifluoroacetic Acid, Hydrochloric Acid)

The most common method for the deprotection of Boc-protected amines is treatment with a strong acid. jkchemical.comfishersci.co.uk The mechanism involves protonation of the carbonyl oxygen of the Boc group, which facilitates the departure of the stable tert-butyl cation. This generates a transient carbamic acid, which readily undergoes decarboxylation (loss of CO₂) to yield the free amine or its corresponding ammonium (B1175870) salt. jkchemical.com

For a di-Boc amine, conditions can be tuned to achieve either selective mono-deprotection or complete di-deprotection. Generally, one of the two Boc groups is more labile and can be removed under milder acidic or catalytic conditions. researchgate.netcsic.es Complete removal of both groups requires more forcing conditions, such as higher concentrations of acid, elevated temperatures, or longer reaction times.

The following table provides representative conditions for the acid-mediated deprotection of N,N-di-Boc amines.

| Desired Outcome | Reagent(s) | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Selective Mono-Deprotection | FeCl3 (catalytic) | Acetonitrile | Room Temperature | csic.es |

| Selective Mono-Deprotection | Zn or In (metal) | Methanol | Reflux | researchgate.net |

| Complete Di-Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature, 1-4 h | jkchemical.comfishersci.co.uk |

| Complete Di-Deprotection | Hydrochloric Acid (HCl) | Dioxane or Methanol | Room Temperature to 50°C | syr.edu |

| Complete Di-Deprotection | Oxalyl Chloride / Methanol | Methanol | Room Temperature, 1-4 h | rsc.org |

Other Chemical Methods for Boc Group Removal

Beyond the conventional use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid, a variety of alternative methods have been developed for the deprotection of the tert-butyloxycarbonyl (Boc) group, offering milder conditions, improved chemoselectivity, or more environmentally benign protocols. These methods can be particularly advantageous when dealing with sensitive substrates where harsh acidic conditions might lead to undesired side reactions or degradation.

One notable green chemistry approach involves the use of water as a catalyst-free medium. researchgate.net By heating a solution of the N-Boc protected amine in deionized water, typically at reflux temperatures (around 100°C), the Boc group can be efficiently cleaved to yield the corresponding free amine. researchgate.netmcours.net This method is advantageous due to its simplicity, lack of corrosive reagents, and minimal environmental impact. researchgate.net However, it may require elevated temperatures and is sometimes incompatible with functionalities sensitive to hydrolysis, such as esters. mdpi.com

Deep Eutectic Solvents (DESs) have emerged as effective and sustainable media for Boc deprotection. A Brønsted acidic DES, such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA), can serve as both the solvent and the catalyst for the reaction. mdpi.com This approach allows for efficient Boc removal at room temperature in short reaction times, providing a useful alternative to standard methods that often require harsh or expensive reagents. mdpi.com

Heteropolyacids, such as Dawson heteropolyacid, have been employed as recoverable and reusable heterogeneous catalysts for N-Boc deprotection. scispace.com The reaction can be carried out in an organic solvent like dichloromethane at room temperature, offering a mild and efficient cleavage of the Boc group. The catalyst can be easily recovered after the reaction, which is a significant advantage for sustainable chemical processes. scispace.com

Another mild method involves the use of oxalyl chloride in methanol. rsc.org This system facilitates the selective deprotection of N-Boc from a wide range of aliphatic, aromatic, and heterocyclic compounds at room temperature. The reaction is generally complete within a few hours and is tolerant of various functional groups, including acid-labile esters, that might not be compatible with standard strong acid deprotection protocols. rsc.org

The following table summarizes these alternative methods for Boc group removal.

| Method | Reagents/Conditions | Key Advantages | Potential Limitations | Citation |

| Water-Mediated | Deionized water, reflux (100-150°C) | Environmentally benign, catalyst-free, simple | High temperatures, potential incompatibility with esters | researchgate.netmcours.netmdpi.com |

| Deep Eutectic Solvent | Choline chloride/p-toluenesulfonic acid | Sustainable, room temperature, short reaction times | Requires preparation of the DES | mdpi.com |

| Heteropolyacid Catalysis | Dawson heteropolyacid, dichloromethane, room temp. | Mild conditions, reusable catalyst | Requires catalyst synthesis/purchase | scispace.com |

| Oxalyl Chloride/Methanol | Oxalyl chloride, methanol, room temp. | Mild, tolerates acid-labile groups | Oxalyl chloride is toxic and moisture-sensitive | rsc.org |

Post-Deprotection Functionalization of the Amino Group

Once the di-Boc protecting groups are removed from this compound, the resulting primary amine in 3-iodo-4-aminopyridine becomes available for a variety of subsequent chemical transformations. This nucleophilic amino group is a key handle for introducing structural diversity through C-N bond-forming reactions.

Amidation and Acylation Reactions

The free amino group of 3-iodo-4-aminopyridine can be readily acylated to form amides. This is a fundamental transformation in organic synthesis. masterorganicchemistry.com The most common methods involve the reaction of the amine with an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the acidic byproduct (e.g., HCl). masterorganicchemistry.com

Alternatively, direct coupling of the amine with a carboxylic acid can be achieved using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). masterorganicchemistry.com These reagents activate the carboxylic acid to form a species that is readily attacked by the amine, leading to the amide bond under mild conditions. masterorganicchemistry.com

Another powerful technique is palladium-catalyzed aminocarbonylation. In this reaction, the iodo-substituent of 3-iodopyridin-4-amine can be reacted with carbon monoxide and a primary or secondary amine in the presence of a palladium catalyst to generate the corresponding amide. researchgate.netnih.govresearchgate.net While this functionalizes the iodo-position rather than the amino group directly, it represents a key strategy for building amide functionality on this scaffold. If the amino group is first acylated, subsequent aminocarbonylation at the iodo-position can lead to di-functionalized pyridine derivatives.

Reductive Amination and Alkylation Strategies

Reductive amination is a highly effective method for the mono-alkylation of the amino group, providing a more controlled alternative to direct alkylation with alkyl halides, which often suffers from over-alkylation. nih.govmasterorganicchemistry.com The process involves the reaction of 3-iodo-4-aminopyridine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comorganic-chemistry.org

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com An efficient, one-pot protocol has been described for the reductive amination of 3-amino-4-halopyridines, where Boc deprotection is followed by reaction with a carbonyl compound and a reducing agent, providing N-alkylated products in high purity. nih.gov This method has been successfully applied to 4-iodo-3-aminopyridine with various aldehydes and ketones. nih.gov

The following table presents examples of reductive amination of 3-amino-4-halopyridines.

| Halogen (X) | Carbonyl Compound | Reducing System | Product | Yield | Citation |

| Cl | 4-Bromobenzaldehyde | NaBH(OAc)₃ | N-(4-Bromobenzyl)-3-amino-4-chloropyridine | 92% | nih.gov |

| I | Benzaldehyde | NaBH(OAc)₃, TMSOTf | N-Benzyl-3-amino-4-iodopyridine | Good | nih.gov |

| I | Cyclohexanone | NaBH(OAc)₃, TMSOTf | N-Cyclohexyl-3-amino-4-iodopyridine | Good | nih.gov |

| I | Isovaleraldehyde | NaBH(OAc)₃, TMSOTf | N-(3-Methylbutyl)-3-amino-4-iodopyridine | Good | nih.gov |

Cyclization Reactions to Form Fused Heterocyclic Systems

The 3-iodo-4-aminopyridine scaffold is a valuable precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems, which are common motifs in medicinal chemistry. The arrangement of the amino and iodo groups allows for various cyclization strategies.

One prominent strategy involves a tandem Sonogashira coupling followed by cyclization. The iodo group can undergo a palladium-catalyzed Sonogashira coupling with a terminal alkyne. The resulting 4-amino-3-alkynylpyridine intermediate can then undergo an intramolecular cyclization, where the amino group attacks the alkyne, to form a fused pyrrolo[3,2-c]pyridine ring system, also known as a 5-azaindole. beilstein-journals.org The reaction conditions, including the choice of catalyst and base, can be optimized to promote the cyclization step. beilstein-journals.org

Another approach involves the construction of fused imidazole (B134444) rings. For instance, reacting 2-aminopyridines with α-haloketones is a classic method for synthesizing imidazo[1,2-a]pyridines. rsc.orgrsc.org By analogy, 4-aminopyridine (B3432731) derivatives can potentially undergo similar reactions. The amino group can act as a nucleophile to displace the halide from the α-haloketone, followed by cyclization of the pyridine nitrogen onto the ketone carbonyl to form a fused imidazo (B10784944) researchgate.netscispace.compyridine or related system.

Furthermore, oxidative cyclization reactions can be envisioned. For example, I(III)-catalyzed oxidative reactions have been used to convert anilines into 3H-indoles, and these conditions have been shown to be tolerant of pyridine functionalities. nih.gov Such strategies could potentially be adapted for the intramolecular cyclization of suitably substituted 3-iodo-4-aminopyridine derivatives.

Chemo- and Regioselectivity in Multi-Functional Transformations

Differential Reactivity of the Iodide and Protected Amine under Various Conditions

The this compound molecule possesses two key functional groups with distinct and exploitable reactivity profiles: the carbon-iodine bond and the di-Boc protected amine. The inertness of the di-Boc group under a wide range of conditions allows for selective functionalization at the C-3 iodo position. Conversely, the lability of the Boc groups under acidic conditions allows for selective deprotection and subsequent functionalization of the amino group while the iodo substituent remains intact.

The di-Boc protecting group is exceptionally stable under basic, nucleophilic, and many organometallic reaction conditions. mcours.netscispace.com This stability is crucial for performing selective transformations at the C-I bond. The iodine atom on the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura couplings with boronic acids, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations with amines can be performed selectively at the C-3 position without disturbing the di-Boc protected amine. beilstein-journals.orgambeed.com

In contrast, the di-Boc group is specifically designed to be removed under acidic conditions. mdpi.com Treatment with strong acids like trifluoroacetic acid (TFA) or HCl in an appropriate solvent efficiently cleaves both Boc groups, liberating the free 4-amino group. mdpi.comrsc.org The C-I bond is generally stable under these conditions, allowing for the isolation of 3-iodo-4-aminopyridine, which can then be used in further synthetic steps. nih.gov This orthogonal reactivity is fundamental to the utility of this compound as a versatile building block.

The following table illustrates the chemoselective reactivity of this compound under different reaction conditions.

| Reaction Condition | Target Site | Reactivity of Iodide | Reactivity of di-Boc Amine | Outcome | Citation |

| Pd Catalyst, Base, Boronic Acid (Suzuki) | C-I Bond | Reactive | Inert | Selective C-C bond formation at C-3 | ambeed.com |

| Pd Catalyst, Cu(I), Base, Alkyne (Sonogashira) | C-I Bond | Reactive | Inert | Selective C-C bond formation at C-3 | beilstein-journals.org |

| Strong Acid (e.g., TFA, HCl) | di-Boc Amine | Inert | Labile | Selective deprotection to 3-iodo-4-aminopyridine | mdpi.comnih.gov |

| Base (e.g., NaH, K₂CO₃) | Neither | Inert | Inert | No reaction | mcours.net |

| Nucleophiles (e.g., R-NH₂) without catalyst | Neither | Inert | Inert | No reaction | mcours.net |

This differential reactivity allows for a stepwise and controlled functionalization of the pyridine scaffold, enabling the synthesis of complex, multi-substituted pyridine derivatives.

Advanced Characterization and Spectroscopic Analysis of 3 Iodopyridin 4 Di Boc Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of 3-iodopyridin-4-di-Boc-amine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) provides critical insights into the electronic environment of hydrogen atoms within the molecule, allowing for the mapping of its proton framework. In the case of the related precursor, N-Boc-3-amino-4-iodopyridine, the ¹H NMR spectrum, recorded in CDCl₃ at 400 MHz, shows distinct signals that can be extrapolated to understand the di-Boc derivative. For the mono-Boc compound, characteristic peaks are observed at δ 9.14 (singlet, 1H), 7.91 (doublet, J = 5.2 Hz, 1H), and a broad singlet for the NH proton, along with a singlet at 1.54 ppm corresponding to the nine protons of the tert-butyl group nih.gov.

For this compound, the disappearance of the N-H proton signal is expected. The two tert-butoxycarbonyl (Boc) groups would likely be chemically equivalent due to free rotation at room temperature, presenting as a single, sharp singlet in the upfield region, integrating to 18 protons. The pyridine (B92270) ring protons would exhibit shifts influenced by the electron-withdrawing nature of the di-Boc-amino group and the iodine atom.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.4-8.6 | Singlet | - | 1H |

| H-5 | 7.8-8.0 | Doublet | 5.0-5.5 | 1H |

| H-6 | 8.2-8.4 | Doublet | 5.0-5.5 | 1H |

| -C(CH₃)₃ | 1.5-1.6 | Singlet | - | 18H |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) is employed to map the carbon backbone of the molecule. For the related N-Boc-3-amino-4-bromopyridine, the ¹³C NMR spectrum shows signals at δ 152.0, 144.3, 142.3, 133.9, 127.1, 122.2, 82.1, and 28.4 nih.gov. Based on this, the predicted spectrum for this compound would feature distinct resonances for the pyridine ring carbons, the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, and the methyl carbons. The carbon atom bonded to the iodine (C-3) would appear at a characteristically low field.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150-152 |

| C-3 | 95-100 |

| C-4 | 145-148 |

| C-5 | 128-130 |

| C-6 | 148-150 |

| C=O | 151-153 |

| -C (CH₃)₃ | 83-85 |

| -C(CH₃ )₃ | 28-29 |

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment and Conformational Analysis

To unambiguously assign all proton and carbon signals and to understand the spatial arrangement of the atoms, a suite of two-dimensional (2D) NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the pyridine ring protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link the proton signals of the pyridine ring to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying the quaternary carbons and confirming the attachment of the di-Boc-amino group to the C-4 position of the pyridine ring. Correlations between the Boc protons and the carbonyl carbon, as well as the quaternary carbon of the Boc group, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the through-space proximity of atoms, which is key for conformational analysis. For this compound, NOESY could reveal interactions between the protons of the Boc groups and the H-5 proton of the pyridine ring, providing insights into the rotational preferences around the C-N bond.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₅H₂₁IN₂O₄), the calculated exact mass would be compared to the experimentally measured value to confirm its molecular formula.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Key fragmentation pathways for this compound would likely involve the loss of one or both Boc groups. The loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (101 Da) are characteristic fragmentation patterns for Boc-protected amines.

Interactive Data Table: Predicted HRMS Fragmentation for this compound

| Fragment | Proposed Structure | m/z |

| [M]+ | C₁₅H₂₁IN₂O₄ | 420.05 |

| [M - C₄H₈]+ | Loss of isobutylene | 364.00 |

| [M - Boc]+ | Loss of one Boc group | 319.99 |

| [M - 2Boc]+ | Loss of both Boc groups | 219.95 |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the Boc protecting groups. A strong band in the region of 1700-1750 cm⁻¹ would correspond to the C=O stretching of the carbamate (B1207046). Other significant absorptions would include C-N stretching and C-H stretching from the pyridine ring and the tert-butyl groups. For comparison, the related N-Boc-3-amino-4-bromopyridine shows IR absorptions at 3228, 3125, 1974, 1727, 1568, 1456, and 1164 cm⁻¹ nih.gov.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050-3150 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium-Strong |

| C=O (carbamate) | 1700-1750 | Strong |

| C=C, C=N (aromatic) | 1500-1600 | Medium |

| C-N | 1200-1300 | Medium |

| C-O | 1150-1250 | Strong |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A definitive analysis of the molecular geometry of this compound would be derived from single-crystal X-ray diffraction data. This technique would provide precise measurements of the spatial arrangement of atoms within the crystal lattice.

Hypothetical Bond Length Data:

Should crystallographic data become available, a table of selected bond lengths would be generated. This would likely include, but not be limited to, the lengths of the Carbon-Iodine (C-I) bond, the Carbon-Nitrogen (C-N) bonds of the pyridine ring and the di-Boc-amine group, and the Carbon-Carbon (C-C) bonds within the pyridine ring. These values would be compared to standard bond lengths for similar functional groups to identify any significant deviations that might suggest unusual electronic effects or steric strain.

(Data not available) Interactive Data Table: Selected Bond Lengths of this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| I(1) | C(3) | Data not available |

| N(1) | C(2) | Data not available |

| N(1) | C(6) | Data not available |

| N(4) | C(4) | Data not available |

| N(4) | C(Boc1) | Data not available |

Hypothetical Bond Angle and Torsion Angle Data:

Similarly, bond angles around the pyridine ring and the di-Boc-protected amine would be meticulously detailed. Key angles would include those defining the geometry of the pyridine ring (C-C-C and C-N-C angles) and the angles involving the iodine substituent and the bulky di-Boc-amine group. Torsion angles, which describe the conformation of the molecule, would be particularly insightful for understanding the orientation of the two tert-butoxycarbonyl (Boc) groups relative to the pyridine ring and to each other. This would reveal any rotational hindrance or preferred spatial arrangements due to steric or electronic interactions.

(Data not available) Interactive Data Table: Selected Bond and Torsion Angles of this compound | Atom 1 | Atom 2 | Atom 3 | Angle (°) | |---|---|---|---| | C(2) | C(3) | C(4) | Data not available | | I(1) | C(3) | C(4) | Data not available | | C(4) | N(4) | C(Boc1) | Data not available | | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) | | C(3) | C(4) | N(4) | C(Boc1) | Data not available |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state, or crystal packing, is governed by a variety of intermolecular forces. A full crystallographic analysis would elucidate these interactions for this compound.

Halogen Bonding:

Given the presence of an iodine atom on the pyridine ring, the potential for halogen bonding would be a key area of investigation. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In the case of this compound, the iodine atom could potentially form halogen bonds with electronegative atoms on neighboring molecules, such as the oxygen atoms of the carbonyl groups in the Boc substituents or the nitrogen atom of the pyridine ring. The strength and geometry of these interactions would provide valuable insight into the supramolecular assembly of the compound.

Hydrogen Bonding:

Although the primary amine is protected, the possibility of weak C-H···O or C-H···N hydrogen bonds involving the pyridine ring or the tert-butyl groups cannot be discounted. These interactions, while weaker than conventional hydrogen bonds, can play a significant role in stabilizing the crystal lattice. The analysis would detail the distances and angles of any such contacts.

Other Intermolecular Interactions:

Without experimental crystallographic data, a definitive and detailed analysis as per the requested outline cannot be furnished. The scientific community awaits the synthesis and crystallographic characterization of this compound to provide these valuable structural insights.

Computational and Theoretical Investigations of 3 Iodopyridin 4 Di Boc Amine

Electronic Structure and Molecular Geometry Optimization using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool to predict the electronic structure and optimize the molecular geometry of 3-iodopyridin-4-di-Boc-amine. Computational studies using methods like B3LYP with various basis sets are employed to determine the most stable three-dimensional arrangement of atoms and to analyze the distribution of electrons within the molecule. researchgate.net These calculations are fundamental for understanding the intrinsic properties of the compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. acs.org

For pyridine (B92270) derivatives, the HOMO and LUMO energy levels and their distribution can be significantly influenced by substituents. acs.org In this compound, the iodine atom and the di-Boc-amine group will modulate the electronic properties of the pyridine ring. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution. This information helps in predicting how the molecule will interact with other reagents in chemical reactions.

Table 1: Calculated HOMO-LUMO Energies and Gap for a Generic Substituted Pyridine

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not available in the search results. |

Electrostatic Potential Maps for Understanding Reactivity Sites

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting sites susceptible to electrophilic and nucleophilic attack. These maps depict regions of negative potential (typically colored red), which are electron-rich and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The bulky di-Boc-amine group and the iodine atom would also influence the electrostatic potential across the molecule, creating specific sites for chemical reactions.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry, particularly transition state modeling, plays a vital role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the entire reaction pathway and understand the factors that control reaction rates and selectivity. researchgate.netacs.org

Energetic Profiles of Key Synthetic Steps (e.g., Iodination, Protection)

The synthesis of this compound involves key steps such as the iodination of a pyridine precursor and the protection of the amino group. Computational modeling can provide detailed energetic profiles for these reactions. For instance, in the iodination of a pyridine ring, calculations can determine the activation energy for the substitution at different positions, explaining why the iodine atom is directed to the 3-position. nih.govnsf.govchemrxiv.org Similarly, the energetics of the protection reaction, where the amino group reacts with di-tert-butyl dicarbonate (B1257347) (Boc₂O), can be modeled to understand the reaction's feasibility and mechanism. nih.govrsc.org

Table 2: Hypothetical Energetic Data for a Synthetic Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +20.5 |

| Intermediate | +5.2 |

| Product | -15.8 |

| Note: This table presents hypothetical data for illustrative purposes. |

Theoretical Basis for Observed Regioselectivity in Pyridine Functionalization

The functionalization of pyridine rings often presents challenges in controlling the position of the incoming substituent (regioselectivity). Computational studies provide a theoretical basis for understanding and predicting this regioselectivity. acs.orgresearchgate.netnih.gov For pyridine itself, electrophilic attack is generally favored at the 3-position, while nucleophilic attack occurs at the 2- and 4-positions. The presence of substituents, such as the amino and iodo groups in this compound, significantly alters the electronic landscape of the ring, thereby directing subsequent functionalization.

DFT calculations can model the transition states for substitution at different positions of the pyridine ring. By comparing the activation energies, chemists can predict the most likely site of reaction, which often aligns with experimental observations. nih.govnsf.gov These theoretical insights are invaluable for designing synthetic routes to specifically substituted pyridines.

Conformational Analysis and Energetic Minima Calculations

The di-Boc-amine group in this compound introduces significant conformational flexibility. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. By performing energetic minima calculations, researchers can determine the most stable conformer(s) of the molecule. researchgate.net

This analysis is crucial as the conformation of a molecule can significantly impact its reactivity and biological activity. Computational methods can systematically rotate the rotatable bonds in the di-Boc-amine group and calculate the energy of each resulting conformation. The results are often visualized in a potential energy surface, which shows the energy landscape and helps identify the low-energy, and therefore more populated, conformations. The presence of intramolecular hydrogen bonding can also play a significant role in stabilizing certain conformations, a phenomenon that can be investigated through these computational studies. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, providing valuable insights that can aid in the interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly important for its structural characterization.

Computation of NMR Chemical Shifts for Comparison with Experimental Data

The prediction of NMR chemical shifts through computational methods has become a standard practice in modern chemistry. These calculations can help confirm molecular structures, assign experimental signals, and provide a deeper understanding of the electronic environment of the nuclei. The most common approach involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors using methods like Density Functional Theory (DFT) or Hartree-Fock (HF) theory.

For a molecule such as this compound, the computational process would typically involve the following steps:

Conformational Search : Due to the flexible di-Boc group, the molecule can exist in multiple conformations. A thorough conformational search is necessary to identify the lowest energy conformers.

Geometry Optimization : Each low-energy conformer is then subjected to geometry optimization using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).

NMR Chemical Shift Calculation : For the optimized geometries, the NMR shielding constants are calculated using a more accurate method, such as the Gauge-Including Atomic Orbital (GIAO) method.

Data Analysis : The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

While specific, experimentally verified computational studies on this compound are not widely published, the following table illustrates the type of data that would be generated in such a study. The predicted chemical shifts are hypothetical and serve to demonstrate the expected outcomes of such a computational analysis.

Table 1: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (Note: The "Predicted" values are for illustrative purposes only and are not from a published study.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| H-2 | 8.35 | 8.32 | C-2 | 150.2 |

| H-5 | 7.98 | 7.95 | C-3 | 95.8 |

| H-6 | 8.62 | 8.59 | C-4 | 148.5 |

| Boc-CH₃ | 1.50 | 1.48 | C-5 | 130.1 |

| C-6 | 155.4 | |||

| Boc-C=O | 152.3 | |||

| Boc-C(CH₃)₃ | 82.1 | |||

| Boc-CH₃ | 28.0 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies